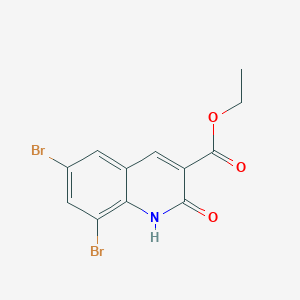

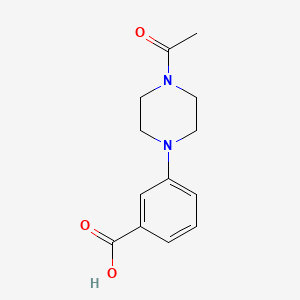

![molecular formula C7H5FN2S B1301391 4-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-06-9](/img/structure/B1301391.png)

4-Fluorobenzo[d]thiazol-2-amine

Übersicht

Beschreibung

4-Fluorobenzo[d]thiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 4-position of the benzothiazole ring is expected to influence the electronic properties and reactivity of the molecule. Benzothiazoles, including fluorinated derivatives, have been extensively studied due to their diverse biological activities and applications in materials science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization, which allowed for the production of pure samples of these compounds . Additionally, the synthesis of non-symmetrical benzothiadiazole derivatives, which are structurally related to 4-Fluorobenzo[d]thiazol-2-amine, has been performed using the Sonogashira cross-coupling reaction, yielding good results .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms within the crystal and the presence of any chiral centers. For example, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, which share some structural similarities with 4-Fluorobenzo[d]thiazol-2-amine, have been shown to crystallize in an achiral space group and exhibit interesting three-dimensional networks formed through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions, which can be utilized to further modify the structure and properties of the compound. The presence of the amino group in 4-Fluorobenzo[d]thiazol-2-amine provides a site for further functionalization through reactions such as amination, cyclization, and alkylation. The introduction of a 1,2,3-triazole moiety to amino bis(benzothiazole) derivatives via click chemistry is an example of such chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom and the overall molecular structure. These compounds exhibit absorption in the ultraviolet-visible region, which is attributed to electronic transitions, and they can show fluorescence emission with solvatochromism, indicating electronic delocalization in the excited state . Electrochemically, they are active in both anodic and cathodic potential ranges, with the magnitude of oxidation and reduction potentials providing insights into their electronic properties . The thermal stability of these compounds can be assessed using thermogravimetric analysis, which is important for their potential applications in materials science . Additionally, the solubility of these compounds in various solvents can be significantly different, which is crucial for their biological applications .

Wissenschaftliche Forschungsanwendungen

Application in Security Inks

Lu and Xia (2016) described a novel V-shaped molecule related to benzo[d]thiazol-2-amine, which exhibits morphology-dependent fluorochromism. This property enables it to change colors based on mechanical force or surrounding pH stimuli. Due to these characteristics, it shows potential for use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Synthesis and Crystal Structure

Ye et al. (2015) focused on the synthesis and crystal structure of a derivative of benzo[d]thiazol-2-amine, exhibiting antitumor activity. The compound was synthesized and its crystal structure determined by X-ray diffraction, demonstrating that the crystal water participates in intermolecular hydrogen bonds, forming a distinct octatomic ring via an intramolecular hydrogen bond (Ye Jiao et al., 2015).

Corrosion Inhibition

Farahati et al. (2019) explored the use of thiazoles, including benzo[d]thiazol-2-amine derivatives, as corrosion inhibitors. Their study revealed that these compounds demonstrate significant inhibition efficiencies, suggesting their effectiveness as corrosion inhibitors for copper in acidic environments (Farahati et al., 2019).

Spectroscopic Characterization

Al-Harthy et al. (2019) conducted a comprehensive study on the spectroscopic features and molecular structure of a compound related to benzo[d]thiazol-2-amine. They used single-crystal X-ray analysis and vibrational spectroscopy to determine its structure in the solid state, complementing these findings with NMR and electronic absorption spectroscopy (Al-Harthy et al., 2019).

Organocatalytic Asymmetric Mannich Reaction

Li et al. (2019) described an organocatalytic asymmetric Mannich reaction involving fluorooxindoles and oxazepines, where benzo[d]thiazol-2-amine derivatives play a crucial role. This reaction leads to the construction of chiral tetrasubstituted C–F stereocenters, important in medicinal chemistry (Li et al., 2019).

Synthesis of Radioisotope Carbon-14 Labelled Compounds

Yang et al. (2018) reported on the synthesis of carbon-14 labelled dufulin, where a derivative of benzo[d]thiazol-2-amine was utilized. These labelled products are significant for studying metabolism, residue, and environmental behavior of such compounds using radioisotope tracing techniques (Yang et al., 2018).

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted benzo[d]thiazol-2-yl derivatives and evaluated them for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVRCEFUXXJLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365969 | |

| Record name | 4-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[d]thiazol-2-amine | |

CAS RN |

20358-06-9 | |

| Record name | 4-Fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

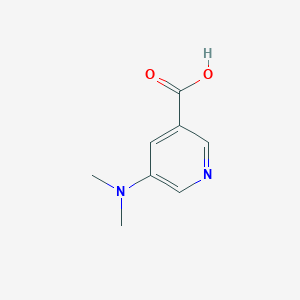

![4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301308.png)

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

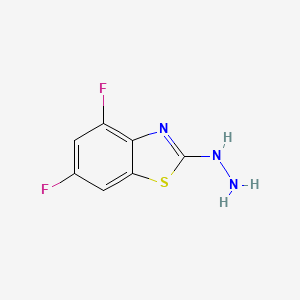

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

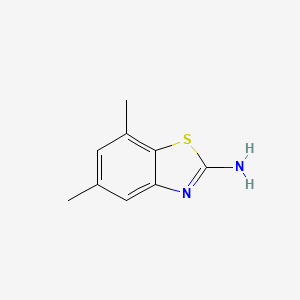

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)